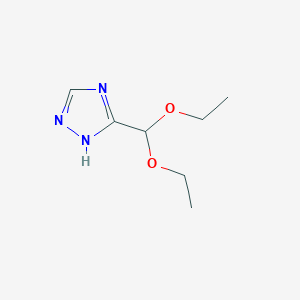
1,8-Naphthyridine-3-carbonitrile
Vue d'ensemble
Description
1,8-Naphthyridine-3-carbonitrile is an organic compound with the molecular formula C9H5N3 . It belongs to the class of naphthyridines, a subset of diazanaphthalenes with nitrogen in the separate rings .
Synthesis Analysis
A novel, four-component one-pot green synthesis of biologically active 1,8-naphthyridines has been reported . This involves a reaction of diverse aromatic aldehyde, malononitrile, 4-hydroxy substituted 1,6-dimethylpyridin-2(1H)-one, corresponding aniline in EtOH catalyzed by 9-Mesityl-10-methylacridinium perchlorate under visible light generated from a 24W Blue LED wavelength 450–460 nm at 26 °C . This methodology is diverse, versatile and has several favorable factors such as being metal-free, excellent yields, shorter reaction durations, chromatography free and straightforward extraction process .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry . Molecular structure optimization of certain compounds were performed by the density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .
Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 155.16 Da . The compound is stored in a dry environment at room temperature .
Applications De Recherche Scientifique
Troubles neurodégénératifs
1,8-Naphthyridine-3-carbonitrile: a montré un potentiel dans le traitement des troubles neurodégénératifs. Sa structure permet la modulation de diverses cibles biologiques associées à ces maladies. Les chercheurs explorent son efficacité à inhiber l'agrégation de protéines telles que la tau et l'alpha-synucléine, impliquées respectivement dans les maladies d'Alzheimer et de Parkinson .
Troubles immunomodulateurs
Les propriétés immunomodulatrices du composé sont étudiées pour le traitement des troubles où le système immunitaire est compromis ou hyperactif. Il peut aider à moduler les réponses immunitaires, offrant ainsi des avantages thérapeutiques dans des affections telles que les maladies auto-immunes et les allergies .
Applications anti-VIH
This compound: les dérivés ont été évalués pour leurs propriétés anti-VIH. La capacité du composé à interférer avec le cycle de réplication du VIH, potentiellement en inhibant des enzymes clés telles que la transcriptase inverse, en fait un candidat pour le développement de médicaments anti-VIH .
Propriétés antidépressives
La recherche suggère que This compound peut présenter des effets antidépresseurs. Son interaction avec les systèmes de neurotransmetteurs, en particulier ceux impliquant la sérotonine et la dopamine, est étudiée pour développer de nouveaux traitements contre la dépression .
Propriétés antioxydantes
Les propriétés antioxydantes de This compound sont intéressantes en raison de leur potentiel à atténuer le stress oxydatif, qui est un facteur dans diverses maladies chroniques. Sa capacité à piéger les radicaux libres pourrait être bénéfique pour prévenir ou traiter les affections causées par les dommages oxydatifs .
Chimie médicinale et découverte de médicaments
En chimie médicinale, This compound sert d'échafaudage polyvalent pour le développement de nouveaux médicaments. Sa réactivité et ses activités biologiques diverses en font un composé précieux pour la synthèse de nouveaux agents thérapeutiques ayant des applications potentielles dans un large éventail de maladies .
Safety and Hazards
The safety information for 1,8-Naphthyridine-3-carbonitrile indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .
Orientations Futures
The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . The wide applicability in medicinal chemistry and materials science makes 1,8-naphthyridines a promising area for future research .
Mécanisme D'action
Target of Action
1,8-Naphthyridine-3-carbonitrile is a heterocyclic compound that has been studied for its diverse biological activities Naphthyridine derivatives are known to possess antimalarial, antibacterial, anti-inflammatory, antiproliferative, anticancer, and antioxidant activity . These activities suggest that this compound may interact with a variety of biological targets.
Mode of Action
Certain 1,8-naphthyridine derivatives are known to interact with double-stranded dna (ds-dna) by intercalating between adjacent base pairs . This changes the DNA conformation and can inhibit DNA duplication or transcription, leading to suppression of cell growth .
Biochemical Pathways
Given the broad spectrum of biological activities associated with naphthyridine derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
Certain 1,8-naphthyridine derivatives are known to exhibit cytotoxic activity against human breast cancer cell lines . This suggests that this compound may have similar effects.
Action Environment
One study mentions the synthesis of 1,8-naphthyridines in water under air atmosphere , suggesting that environmental conditions may play a role in the synthesis and possibly the action of this compound.
Analyse Biochimique
Cellular Effects
Some 1,8-naphthyridine derivatives have shown cytotoxic activity against human breast cancer cell line (MCF7)
Molecular Mechanism
Some 1,8-naphthyridine derivatives are known to bind with double-stranded DNA by intercalating between adjacent base pairs, thus changing the DNA conformation and inhibiting DNA duplication or transcription leading to suppression of cancer cell growth .
Temporal Effects in Laboratory Settings
The synthesis of 1,8-naphthyridines has been achieved through various methods, including multicomponent reactions .
Propriétés
IUPAC Name |
1,8-naphthyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-7-4-8-2-1-3-11-9(8)12-6-7/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSJXDPHTNUEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















